molecular formula C17H18N4O3S B5601344 methyl 4-(2-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}carbonohydrazonoyl)benzoate

methyl 4-(2-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}carbonohydrazonoyl)benzoate

Numéro de catalogue: B5601344
Poids moléculaire: 358.4 g/mol
Clé InChI: KECLIFUTKJJINQ-GIJQJNRQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 4-(2-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}carbonohydrazonoyl)benzoate (molecular formula: C₁₇H₁₈N₄O₃S) is a hydrazonoyl benzoate derivative featuring a pyrimidinylthio moiety. Its structure includes a methyl benzoate core linked to a carbonohydrazonoyl chain and a 4,6-dimethylpyrimidin-2-ylthio group. The compound’s molecular weight is 358.416 g/mol, with a monoisotopic mass of 358.109961 .

Propriétés

IUPAC Name

methyl 4-[(E)-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]hydrazinylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-11-8-12(2)20-17(19-11)25-10-15(22)21-18-9-13-4-6-14(7-5-13)16(23)24-3/h4-9H,10H2,1-3H3,(H,21,22)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECLIFUTKJJINQ-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NN=CC2=CC=C(C=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)SCC(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Structural Analogues from Pyrimidine and Thiazolo-Pyrimidine Families

Compound 11a and 11b () share structural motifs with the target compound, including pyrimidine rings and thioether linkages. Key differences include:

  • 11a : (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile.
    • Molecular formula: C₂₀H₁₀N₄O₃S (MW: 386 g/mol).
    • Features a fused thiazolo-pyrimidine core and a furan substituent.
    • Melting point: 243–246°C; IR peaks at 3,436 cm⁻¹ (NH) and 2,219 cm⁻¹ (CN) .
  • 11b: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile. Molecular formula: C₂₂H₁₇N₃O₃S (MW: 403 g/mol). Substituted with a cyano group on the benzylidene moiety. Melting point: 213–215°C; IR peaks at 3,423 cm⁻¹ (NH) and 2,209 cm⁻¹ (CN) .

Comparison Highlights :

  • The target compound lacks the fused thiazolo-pyrimidine system and furan substituents present in 11a/b.
  • Its molecular weight (358 g/mol) is lower than both 11a (386 g/mol) and 11b (403 g/mol), suggesting differences in solubility and bioavailability.
  • Unlike 11a/b, the target compound’s benzoate ester group may enhance metabolic stability compared to cyano or furan-containing derivatives .

Benzoate Derivatives with Heterocyclic Substituents

Compounds I-6230, I-6232, I-6273, and I-6373 () are ethyl benzoate derivatives with pyridazine or isoxazole substituents:

  • I-6230: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate.
  • I-6232: Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate.
  • I-6273: Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate.

Comparison Highlights :

  • The target compound uses a methyl ester (vs. ethyl ester in I-series), which may alter pharmacokinetics due to differences in lipophilicity.

Quinazoline Derivatives

Compound 12 (): 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile.

  • Molecular formula: C₁₇H₁₀N₄O₃ (MW: 318 g/mol).
  • Features a fused pyrimido-quinazoline system and a methylfuran group.
  • Melting point: 268–269°C; IR peaks at 3,217 cm⁻¹ (NH) and 2,220 cm⁻¹ (CN) .

Comparison Highlights :

  • The target compound’s hydrazonoyl linker and pyrimidinylthio group distinguish it from the rigid fused-ring system of Compound 12.

Data Table: Key Properties of Compared Compounds

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) IR Peaks (cm⁻¹)
Target Compound C₁₇H₁₈N₄O₃S 358.42 Pyrimidinylthio, methyl benzoate Not reported Not reported
11a C₂₀H₁₀N₄O₃S 386.00 Thiazolo-pyrimidine, furan 243–246 3,436 (NH), 2,219 (CN)
11b C₂₂H₁₇N₃O₃S 403.00 Thiazolo-pyrimidine, cyano 213–215 3,423 (NH), 2,209 (CN)
I-6230 C₂₂H₂₂N₄O₂ 380.44 Pyridazine, ethyl benzoate Not reported Not reported
Compound 12 C₁₇H₁₀N₄O₃ 318.00 Pyrimido-quinazoline, methylfuran 268–269 3,217 (NH), 2,220 (CN)

Research Implications and Gaps

  • Bioactivity Potential: While I-series compounds () and thiazolo-pyrimidines () are bioactive, the target compound’s pyrimidinylthio group may confer unique antimicrobial or enzyme-inhibitory properties. However, empirical data are absent in the provided evidence.
  • Structural Optimization: Substituting the methyl benzoate with ethyl (as in I-series) or introducing cyano groups (as in 11b) could modulate activity, but trade-offs in stability and toxicity require further study .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing methyl 4-(2-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}carbonohydrazonoyl)benzoate, and what analytical methods validate its purity?

  • Synthesis : The compound can be synthesized via condensation reactions between hydrazine derivatives and activated carbonyl intermediates. Key steps include thioacetylation of the pyrimidinyl moiety and subsequent coupling with the benzoate backbone.
  • Characterization : Use 1H NMR (e.g., δ 3.20 ppm for methyl groups, aromatic protons at δ 7.17–8.53 ppm) and LC-MS (m/z 377.0 [M+H]+ observed for structurally similar compounds) to confirm structural integrity .
  • Purity Validation : High-performance liquid chromatography (HPLC) with ≥97% purity thresholds, as referenced in reagent catalogs .

Q. What solvent systems are optimal for dissolving this compound, and how do physicochemical properties influence experimental design?

  • Solubility : Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the compound’s aromatic and heterocyclic motifs.
  • Stability : Avoid prolonged exposure to light or moisture, as thioether and hydrazone groups may degrade. Pre-screen stability under experimental conditions (e.g., pH, temperature) using UV-Vis spectroscopy .

Advanced Research Questions

Q. How does the compound interact with biological targets (e.g., enzymes or nucleic acids), and what methodologies quantify these interactions?

  • Mechanistic Studies :

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates or radioactive labeling. For example, structurally analogous pyrimidine derivatives show activity against cancer-related kinases .
  • Nucleic Acid Binding : Employ fluorescence quenching or surface plasmon resonance (SPR) to assess affinity for DNA/RNA .
    • Data Interpretation : Compare dose-response curves (IC50 values) and use molecular docking simulations to predict binding sites .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Experimental Variables : Control for solvent effects (e.g., DMSO concentrations in cell-based assays) and batch-to-batch purity variations .
  • Statistical Frameworks : Apply multivariate analysis (e.g., ANOVA for split-plot designs) to isolate confounding factors, as demonstrated in agricultural chemical studies .

Q. How can environmental fate studies (e.g., biodegradation, bioaccumulation) be designed for this compound?

  • Methodology :

  • Abiotic Transformations : Simulate hydrolysis/photolysis under controlled UV light and pH conditions .
  • Ecotoxicology : Use model organisms (e.g., Daphnia magna) to assess acute toxicity (LC50) and bioaccumulation factors .
    • Data Integration : Link results to predictive models (e.g., QSAR) for risk assessment .

Methodological Tables

Characterization Method Key Parameters Reference
1H NMRδ 3.20 (CH3), 7.17–8.53 (aromatic H)
LC-MSm/z 377.0 [M+H]+ (structural analog)
HPLC Purity≥97% (validated by reagent catalogs)
Biological Targets Assay Type Reference
KinasesFluorogenic inhibition assays
DNA/RNAFluorescence quenching/SPR

Key Considerations for Data Reliability

  • Theoretical Frameworks : Anchor studies to existing hypotheses (e.g., enzyme inhibition mechanisms) to guide experimental design .
  • Replication : Use ≥4 replicates in randomized block designs to account for variability, as seen in agricultural trials .
  • Contradiction Analysis : Cross-validate results with orthogonal methods (e.g., SPR vs. fluorescence assays) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.